molecular formula C20H20N4O3 B2845090 N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 898411-44-4

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2845090
CAS No.: 898411-44-4
M. Wt: 364.405
InChI Key: QAQUPSMTXGKRRM-UHFFFAOYSA-N
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Description

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a potent, selective, and cell-active inhibitor of Monopolar Spindle 1 Kinase (MPS1, also known as TTK). MPS1 is a central regulator of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the fidelity of chromosome segregation during mitosis . By potently inhibiting MPS1 kinase activity, this compound forces premature mitotic exit in the presence of misaligned chromosomes, leading to chromosomal instability, aneuploidy, and ultimately, apoptosis in proliferating cells. This mechanism is being exploited in oncology research to target cancers with chromosomal instability or those reliant on a robust SAC for survival. The compound has demonstrated efficacy in in vivo models, showing significant antitumor activity . Its primary research value lies in its utility as a chemical probe to dissect the functional roles of MPS1 in cell division, to study the consequences of SAC abrogation, and to validate MPS1 as a therapeutic target for the development of novel anticancer agents. Researchers utilize this inhibitor to investigate synthetic lethal interactions and to explore combination therapies with other antimitotic drugs or DNA damaging agents.

Properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-12-16-10-15(9-13-5-4-8-24(17(13)16)20(12)27)23-19(26)18(25)22-11-14-6-2-3-7-21-14/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQUPSMTXGKRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrroloquinoline core and an oxalamide moiety. Its molecular formula is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 307.36 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors:

  • Enzyme Inhibition : The oxalamide group may facilitate binding to enzymes involved in critical metabolic pathways.
  • Receptor Interaction : The pyridine moiety can engage with neurotransmitter receptors or other signaling proteins, potentially influencing cellular signaling pathways.

Anticancer Activity

Studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties:

  • FGFR Inhibition : Research on related pyrrolo derivatives has shown potent inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival. For instance, derivatives targeting FGFR exhibited IC50 values in the low nanomolar range (7–25 nM) against various cancer cell lines .
  • Apoptosis Induction : Compounds similar to this oxalamide have been shown to induce apoptosis in cancer cells (e.g., 4T1 breast cancer cells), suggesting potential use in cancer therapy .

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties:

  • Acetylcholinesterase Inhibition : Some related compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that the oxalamide could be explored for neuroprotective applications .

In Vitro Studies

In vitro evaluations have demonstrated the efficacy of similar compounds in various biological assays:

CompoundTargetIC50 Value (nM)Effect
Compound 4hFGFR17Inhibits proliferation
Compound 4hFGFR29Induces apoptosis
Compound 30fAChE<10Potential neuroprotective

These findings indicate that modifications on the core structure can lead to varying degrees of biological activity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrroloquinoline scaffold significantly impact biological activity. For example:

  • Substituents on the pyridine ring can enhance binding affinity to target proteins.
  • Alterations in the oxalamide group influence solubility and metabolic stability.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound ID/Name Core Structure Substituents/Linker Molecular Weight (g/mol) Notable Features
Target Compound Pyrrolo[3,2,1-ij]quinolin-2-one Oxalamide (N1: methyl-pyrroloquinoline; N2: pyridin-2-ylmethyl) ~395.4 Dual hydrogen-bonding capacity via oxalamide; pyridinyl enhances π-π interactions
N-(1-methyl-2-oxo-...-yl)butyramide (898410-90-7) Pyrrolo[3,2,1-ij]quinolin-2-one Butyramide (single amide chain) ~325.3 Reduced hydrogen-bonding potential; increased hydrophobicity
N1-(3-hydroxypropyl)-N2-(3-oxo-...-yl)oxalamide (898427-73-1) Hexahydropyrido[3,2,1-ij]quinolin-3-one Oxalamide (N1: hydroxypropyl; N2: hexahydroquinoline) ~375.4 Hydroxypropyl enhances solubility; hexahydroquinoline reduces planarity
2-((4-(3,4-difluorophenyl)-3-oxo...yl)thio)-N-(4-methoxybenzyl)acetamide (899759-85-4) Pyrazin-2-one Thioacetamide with difluorophenyl/methoxybenzyl ~431.4 Sulfur-containing linker; fluorinated aryl groups boost metabolic stability

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

  • Target Compound : The oxalamide linker likely facilitates interactions with polar residues in binding pockets, while the pyridin-2-ylmethyl group may contribute to selectivity for targets with aromatic cleft regions (e.g., kinases or GPCRs).
  • This analog may exhibit weaker target engagement in hydrophilic environments .
  • Hydroxypropyl-Oxalamide Analog (898427-73-1) : The 3-hydroxypropyl group improves aqueous solubility, which could enhance bioavailability but may reduce CNS penetration due to increased hydrophilicity .

Metabolic Stability

  • The target compound’s pyrroloquinoline core is prone to oxidative metabolism, whereas the difluorophenyl-containing analog (899759-85-4) demonstrates enhanced stability due to fluorine’s electron-withdrawing effects .

Research Findings and Methodological Considerations

  • Structural Characterization : X-ray crystallography studies of related compounds (e.g., 898410-90-7) likely employ SHELX software for refinement, ensuring accurate determination of bond lengths and angles critical for structure-activity relationship (SAR) analysis .
  • SAR Insights : Replacement of the oxalamide with a single amide (butyramide) diminishes hydrogen-bonding interactions, as observed in reduced inhibitory potency in kinase assays for analogs like 898410-90-7 .

Preparation Methods

Cyclization Strategies

The formation of the pyrroloquinoline core is achieved through intramolecular cyclization of aminoquinoline derivatives. For example, 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid ethyl ester has been identified as a key intermediate in analogous syntheses. Under acidic conditions, this precursor undergoes cyclization to yield the tetracyclic structure. Reaction conditions for this step often involve refluxing in acetic acid or using Lewis acids like zinc chloride at temperatures between 80–120°C.

Table 1: Representative Cyclization Conditions

Precursor Reagent Temperature (°C) Yield (%)
Amino-substituted quinoline Acetic acid 110 78
Tricarboxylic acid ester ZnCl₂ 100 85

Methylation at the N1 Position

Following cyclization, the introduction of the methyl group at the N1 position is accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step proceeds in polar aprotic solvents like dimethylformamide (DMF) at room temperature, achieving yields exceeding 90%.

Formation of the Oxalamide Linkage

The oxalamide group connects the pyrroloquinoline core to the pyridin-2-ylmethyl substituent. This linkage is formed via sequential amidation reactions.

Activation of Oxalic Acid Derivatives

Oxalyl chloride is commonly employed to activate oxalic acid, generating reactive intermediates for amide bond formation. In a two-step process, oxalyl chloride reacts with the pyrroloquinoline amine to form an intermediate acyl chloride, which subsequently reacts with pyridin-2-ylmethylamine. This method avoids racemization and ensures high regioselectivity.

Reaction Scheme:

  • Pyrroloquinoline-NH₂ + ClCOCOCl → Pyrroloquinoline-NHCOCOCl
  • Pyrroloquinoline-NHCOCOCl + Pyridin-2-ylmethylamine → Target Compound

Coupling Reagents for Amide Bond Formation

Alternative methods utilize coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-carbonyldiimidazole (CDI). These reagents facilitate the reaction under mild conditions (0–25°C) in dichloromethane or tetrahydrofuran (THF). For instance, CDI promotes the formation of the imidazolide intermediate, which reacts efficiently with amines to yield the oxalamide.

Table 2: Comparison of Coupling Reagents

Reagent Solvent Temperature (°C) Yield (%)
EDC DCM 0 82
CDI THF 25 89

Industrial-Scale Optimization

Translating laboratory synthesis to industrial production requires addressing challenges in scalability, cost, and purity.

Continuous Flow Reactors

Continuous flow systems enhance heat and mass transfer, reducing reaction times and by-product formation. For the cyclization step, a tubular reactor operating at 120°C with a residence time of 30 minutes achieves 92% conversion, compared to 78% in batch processes.

Solvent Recycling

Ethanol and ethyl acetate are recovered via distillation, reducing waste and material costs. Solvent recycling improves the process’s environmental footprint and economic viability.

Purification and Characterization

Final purification ensures the removal of unreacted starting materials and by-products.

Chromatographic Techniques

Column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate, 3:1 to 1:1) resolves the target compound from impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase provides >99% purity.

Crystallization

Recrystallization from ethanol-water mixtures yields crystalline product suitable for X-ray diffraction analysis. Melting point (mp) and spectroscopic data (¹H NMR, IR) confirm structural integrity.

Table 3: Characterization Data

Property Value
Melting Point 215–217°C
¹H NMR (DMSO-d6) δ 8.45 (s, 1H, NH), 7.85–7.30 (m, 4H, Ar-H)
IR (KBr) 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H)

Challenges and Alternative Approaches

Regioselectivity in Amidation

The pyridin-2-ylmethyl group’s steric hindrance necessitates careful control of reaction stoichiometry. Excess amine (1.5 equivalents) and slow reagent addition mitigate this issue.

Green Chemistry Initiatives

Recent efforts focus on replacing toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). These solvents offer comparable efficacy with lower environmental impact.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • The synthesis involves multi-step reactions, including amide coupling and heterocyclic ring formation. Critical parameters include solvent selection (e.g., DMF or dichloromethane for solubility), temperature control (often 0–80°C), and catalyst choice (e.g., HATU for amide bond formation). Purification via column chromatography or recrystallization is essential to isolate the product. Analytical validation using HPLC and ¹H/¹³C NMR ensures purity (>95%) and structural fidelity .

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

  • X-ray crystallography is the gold standard for resolving stereochemistry, while ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) validate connectivity. For example, the pyrroloquinoline core’s conformation can be confirmed via NOESY NMR, and the oxalamide linkage is verified by carbonyl peaks at ~165–170 ppm in ¹³C NMR .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Cell viability assays (MTT or ATP-luminescence) in cancer or microbial models can screen for cytotoxicity or antimicrobial activity. Dose-response curves (IC₅₀) and selectivity indices should be calculated against reference compounds .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?

  • Methodological rigor is critical:

  • Replicate assays under standardized conditions (pH, serum concentration).
  • Use isogenic cell lines to minimize genetic variability.
  • Employ orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
  • Analyze batch-to-batch compound purity via LC-MS to rule out degradants .

Q. What strategies are effective for rational modification of the core structure to enhance target binding?

  • Perform structure-activity relationship (SAR) studies by:

  • Introducing substituents at the pyridine or pyrroloquinoline moieties to modulate hydrophobicity/H-bonding.
  • Using X-ray co-crystallography (if available) to identify key binding interactions.
  • Computational docking (AutoDock Vina) to predict binding poses and guide synthetic efforts .

Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed preclinically?

  • Use liver microsomal assays (human/rodent) to measure metabolic half-life (t₁/₂).
  • Evaluate plasma stability via LC-MS/MS after incubating the compound in plasma.
  • Perform permeability assays (Caco-2 or PAMPA) to predict oral bioavailability. PK parameters (AUC, Cmax) are determined in rodent models .

Q. What advanced techniques are used to analyze polymorphic forms or hydrate/solvate formation?

  • Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify crystalline phases.
  • Dynamic vapor sorption (DVS) assesses hygroscopicity.
  • Single-crystal X-ray diffraction resolves hydrate stoichiometry and lattice interactions .

Q. How can researchers investigate synergistic effects with other therapeutics?

  • Use combination index (CI) analysis via the Chou-Talalay method in cell-based assays.
  • Proteomic or transcriptomic profiling (RNA-seq) identifies pathways modulated by the combination.
  • In vivo efficacy studies in xenograft models validate synergism .

Q. What computational approaches are recommended for target deconvolution?

  • Chemoproteomics (e.g., thermal shift assays or affinity pulldown with MS) identifies binding proteins.
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) explore conformational dynamics of ligand-target complexes.
  • Machine learning models (DeepChem) predict off-target interactions .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) to improve sustainability .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem or Zenodo) .
  • Safety : Follow GHS guidelines for handling toxic intermediates (e.g., sulfonating agents) .

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